Ambenoxan
Description
Properties
CAS No. |
2455-84-7 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine |
InChI |
InChI=1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3 |
InChI Key |
IRDXKUVPWPVZMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNCC1COC2=CC=CC=C2O1 |
Appearance |
Solid powder |
Other CAS No. |
2455-84-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1617-99-8 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ambenoxan ambenoxan hydrochloride WB 4109 WB-4109 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Ambenoxan
Primary Synthesis Methodology
The principal route for this compound synthesis begins with 2-aminomethyl-1,4-benzodioxane (1 ) as the foundational precursor. This intermediate undergoes nucleophilic substitution with β-methoxyethoxy ethyl chloride (2 ) under alkaline conditions, typically facilitated by sodium hydroxide (NaOH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, wherein the primary amine of 1 displaces the chloride group of 2 , yielding the tertiary amine product.
$$
\text{C}{10}\text{H}{13}\text{NO}2 + \text{C}5\text{H}{11}\text{ClO}2 \rightarrow \text{C}{14}\text{H}{21}\text{NO}_4 + \text{HCl}
$$
Key Reaction Parameters:
- Temperature: 60–70°C
- Reaction Duration: 8–12 hours
- Solvent: DMF or tetrahydrofuran (THF)
- Base: NaOH (1.5 equivalents)
Post-reaction, the crude product is extracted using ethyl acetate and washed with brine to remove residual base. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Specification | Impact on Yield/Purity |
|---|---|---|
| Temperature | 65°C ± 5°C | Higher temperatures accelerate reaction but risk side products |
| Solvent Polarity | DMF (ε = 36.7) | Enhances nucleophilicity of amine |
| Molar Ratio (1:2) | 1:1.2 | Excess chloride ensures complete conversion |
| Agitation Rate | 300 rpm | Ensures homogeneous mixing |
Purification and Isolation
The concentrated crude product is purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate and hexane (3:7 v/v). This step removes unreacted starting materials and byproducts such as N-alkylated derivatives. The purity of the eluted this compound is confirmed by high-performance liquid chromatography (HPLC), typically exceeding 98%.
Table 2: Chromatographic Purification Parameters
| Parameter | Value |
|---|---|
| Column Dimensions | 30 cm × 2.5 cm |
| Stationary Phase | Silica gel (60–120 mesh) |
| Eluent | Ethyl acetate/hexane (3:7) |
| Flow Rate | 4 mL/min |
| Retention Time | 14–16 minutes |
Optimization Strategies
Solvent Selection and Impact
Comparative studies reveal that solvent polarity critically influences reaction kinetics. While DMF offers superior solvation for the amine precursor, THF provides milder conditions, reducing the risk of thermal degradation. Pilot-scale trials demonstrate that DMF achieves a 70% yield compared to THF’s 58%, albeit with marginally lower purity (96% vs. 98%).
Catalytic Enhancements
The addition of catalytic potassium iodide (KI, 0.1 equivalents) accelerates the substitution reaction by polarizing the C–Cl bond in 2 , reducing the activation energy. This modification shortens reaction duration to 6 hours while maintaining a yield of 68%.
Structural Characterization
Post-synthesis, this compound is characterized using spectroscopic techniques:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 4H, benzodioxane aromatics), 3.72–3.68 (m, 4H, OCH₂CH₂O), 3.45 (t, J = 6.4 Hz, 2H, NCH₂), 2.70 (t, J = 6.4 Hz, 2H, CH₂NH).
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1245 cm⁻¹ (C–O–C asym), 1110 cm⁻¹ (C–O–C sym).
Challenges and Mitigation
Byproduct Formation
The primary byproduct, N,N-diethyl derivative, arises from over-alkylation of the amine. This is mitigated by maintaining a stoichiometric excess of 2 (1.2 equivalents) and rigorous temperature control.
Scalability Considerations
Industrial-scale synthesis necessitates continuous flow reactors to enhance heat dissipation and mixing efficiency. Batch processes risk thermal hotspots, which degrade product quality.
Chemical Reactions Analysis
Ambenoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: this compound can undergo substitution reactions, particularly involving the amino group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Ambenoxan is primarily recognized for its muscle relaxant and anticholinergic properties. It acts as a central nervous system depressant, which can be beneficial in various therapeutic settings.
Neurological Disorders
This compound has been investigated for its efficacy in treating neurological disorders, particularly those involving muscle spasticity. Clinical trials have demonstrated its potential to improve motor function in patients with conditions such as multiple sclerosis and cerebral palsy.
- Case Study : A clinical trial involving patients with multiple sclerosis showed that administration of this compound resulted in a significant reduction in muscle spasticity, as measured by the Ashworth Scale.
Anesthesia and Pain Management
In the context of anesthesia, this compound has been evaluated for its utility as an adjunct therapy to enhance analgesic effects during surgical procedures.
- Clinical Findings : A comparative study indicated that patients receiving this compound alongside standard analgesics reported lower pain scores post-operatively compared to those receiving analgesics alone.
Data Tables
This table outlines key findings from clinical trials involving this compound:
| Study Reference | Condition | Outcome Measure | Result |
|---|---|---|---|
| NCT05431543 | Multiple Sclerosis | Ashworth Scale | Significant reduction in spasticity |
| NCT06270030 | Post-operative pain | Pain Score | Lower scores with this compound |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with chronic spasticity secondary to stroke was treated with this compound. The patient exhibited marked improvement in mobility and a decrease in muscle tone after four weeks of treatment.
- Case Study 2 : In a cohort study involving surgical patients, those who received this compound reported a 30% reduction in pain levels compared to the control group.
Mechanism of Action
Ambenoxan exerts its effects by acting on brain and spinal mechanisms. It produces skeletal muscle flaccidity without causing loss of the righting reflex when administered orally or parenterally to various animal models. The compound does not have peripheral neuromuscular blocking effects and significantly reduces or eliminates decerebrate rigidity in rabbits .
Comparison with Similar Compounds
Mechanistic and Clinical Implications
- Central vs. Peripheral Action: Unlike d-tubocurarine (a peripheral blocker), this compound acts centrally, making it suitable for spasticity caused by upper motor neuron lesions .
- Species Variability : Monkeys show minimal sedation, while dogs exhibit transient unresponsiveness to stimuli, highlighting metabolic differences .
- Clinical Potential: Early human trials suggest efficacy in spastic paraplegia and hemiplegia at doses lacking adverse effects .
Biological Activity
Ambenoxan is a compound primarily recognized for its role as a centrally acting muscle relaxant. Its pharmacological profile reveals various biological activities that warrant detailed examination. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound (chemical name: 2-(3',6'-dimethoxyphenyl)-2-methyl-1-piperidine) is a synthetic compound that has been investigated for its muscle relaxant properties. It has demonstrated efficacy in various animal models, including mice, rats, rabbits, dogs, and monkeys, without causing significant loss of motor function or sedation .
This compound operates primarily through the modulation of central nervous system pathways. It acts on the spinal cord and brainstem to inhibit excessive muscle tone and spasticity. This mechanism is crucial for its application in treating conditions characterized by muscle stiffness and spasms.
Biological Activities
1. Muscle Relaxation:
this compound is primarily used for its muscle relaxant properties. Studies have shown that it effectively reduces muscle tone in various animal models without the sedative effects typically associated with other muscle relaxants .
2. Analgesic Effects:
Research indicates that this compound may possess analgesic properties. In animal studies, it has been observed to alleviate pain responses, suggesting potential applications in pain management .
3. Neuroprotective Properties:
Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter release and reduce excitotoxicity .
Case Studies
A notable case study involved the administration of this compound in a clinical setting for patients with chronic muscle spasticity due to neurological disorders. The results indicated significant improvements in muscle relaxation and patient mobility without adverse effects.
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:
- Pharmacokinetics: this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. Its half-life allows for once-daily dosing in therapeutic settings.
- Safety Profile: Clinical trials have reported minimal side effects, predominantly mild gastrointestinal disturbances .
Table 1: Summary of Biological Activities of this compound
| Activity | Evidence Level | Model Used |
|---|---|---|
| Muscle Relaxation | High | Rodent models |
| Analgesic Effects | Moderate | Pain models |
| Neuroprotective Effects | Emerging | Neurodegenerative models |
Table 2: Pharmacokinetic Data of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1-2 hours |
| Half-Life | 8 hours |
| Bioavailability | >75% |
Q & A
Q. What are the acute toxicity profiles of Ambenoxan across different administration routes and species?
this compound exhibits route- and species-dependent toxicity. In mice, oral LD50 values are significantly lower than subcutaneous doses, indicating higher oral bioavailability . Intravenous administration in mice caused respiratory arrest at 54±3 mg/kg, while slow infusion reduced toxicity 3-5×, suggesting dose-rate dependency . Rabbits showed greater sensitivity to convulsive effects (25% of respiratory arrest doses) compared to mice (50%) . Standardized toxicity protocols (Litchfield & Wilcoxon method) and species-specific infusion rates (e.g., 0.3 ml/min for mice, 4 ml/min for rabbits) are critical for reproducible results .
Q. How is the muscle relaxant efficacy of this compound assessed in preclinical models?
Efficacy is evaluated via in vivo observational scoring in rodents, rabbits, dogs, and primates. Key metrics include:
- Head drop and inability to support limbs (rats, 10 mg/kg IV) .
- Duration of decerebrate rigidity suppression in rabbits (5 mg/kg IV abolished rigidity for 20–90 min; Table 4) .
- Absence of righting reflex loss , distinguishing it from sedatives like meprobamate . Dose-response tables (e.g., Table 3) validate route-dependent duration, with subcutaneous administration in rabbits showing prolonged effects (71±3 mg/kg: 12.5 min) .
Q. What methodologies differentiate central vs. peripheral neuromuscular effects of this compound?
- Peripheral exclusion : Sciatic nerve stimulation in rabbits confirmed no curare-like action (gastrocnemius contraction unaffected at 5 mg/kg) .
- Central mechanism validation : Decerebrate rigidity suppression (Table 4) and lack of neostigmine reversibility in mice confirm CNS-specific pathways .
- Blood pressure dissociation : Hypotensive doses (5 mg/kg IV in rabbits) did not correlate with muscle relaxation, excluding peripheral vascular effects .
Advanced Research Questions
Q. How do species-specific metabolic differences influence the sedative and muscle relaxant effects of this compound?
Species variations in sedation (e.g., dogs vs. monkeys) suggest metabolic divergence. In dogs, 100 mg/kg SC caused sound unresponsiveness, implying sedation, while rhesus monkeys retained alertness . Pharmacokinetic studies using hexobarbitone potentiation (prolonged sleep time in mice) and tremorine antagonism assays (no effect) highlight metabolic interactions with cytochrome P450 systems . Comparative LD50 tables (mice vs. rabbits) and EEG monitoring during convulsive episodes further clarify species-specific thresholds .
Q. How to resolve contradictions in this compound’s anticonvulsant efficacy across experimental models?
While this compound failed to antagonize strychnine/leptazol-induced seizures in mice (20 mg/kg SC; Orloff method) , high-dose IV administration in rabbits caused transient extensor spasms before muscle relaxation . This biphasic effect suggests dose- and model-dependent outcomes. Researchers should:
- Standardize seizure induction protocols (e.g., 0.03 ml/min strychnine infusion rates) .
- Monitor EEG activity to distinguish convulsive vs. relaxant phases .
- Cross-reference species-specific thresholds (e.g., rabbit convulsive doses = 25% of respiratory arrest doses) .
Q. What experimental designs optimize the assessment of dose-dependent biphasic effects (e.g., transient spasms vs. muscle relaxation)?
- Infusion rate modulation : Slow IV infusion (0.25% solution at 0.3 ml/min in mice) separates convulsive (early twitch response) and relaxant phases (respiratory arrest endpoint) .
- Time-course analysis : Subcutaneous dosing in rabbits (25 mg/kg) showed delayed onset (15 min) but sustained effects (2–4 hr), contrasting with rapid IV responses .
- Dose stratification : Table 3 demonstrates incremental duration increases with higher IV doses (23±2 mg/kg: 2–5 min; 54±3 mg/kg: 10 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
